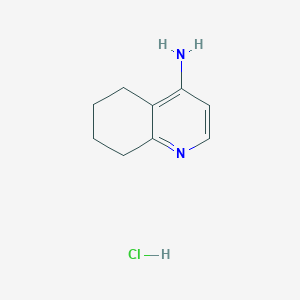
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, morpholine, and quinazolinone. Benzodioxole is a heterocyclic compound containing a benzene ring fused to a dioxole ring . Morpholine is a common organic solvent and also used in organic synthesis . Quinazolinone is a type of organic compound with a wide range of biological activities and is often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and quinazolinone moieties are aromatic and planar, which could contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its atoms. Generally, compounds with similar structures have moderate to low water solubility and are stable under normal conditions .Applications De Recherche Scientifique
Morpholine Derivatives in Pharmacology
Morpholine and its derivatives have been investigated for their wide range of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle containing both nitrogen and oxygen atoms, plays a critical role in various pharmacologically active compounds. Research has highlighted morpholine derivatives for their diverse biological activities, including acting as key constituents in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties. This suggests that compounds containing morpholine structures may offer valuable insights into the design of new therapeutic agents, highlighting the importance of such scaffolds in medicinal chemistry (Asif & Imran, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c32-24(20-4-2-1-3-5-20)17-37-28-29-23-8-7-21(30-10-12-34-13-11-30)15-22(23)27(33)31(28)16-19-6-9-25-26(14-19)36-18-35-25/h1-9,14-15H,10-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWOHLVXCOBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2825016.png)
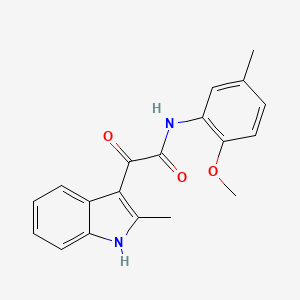
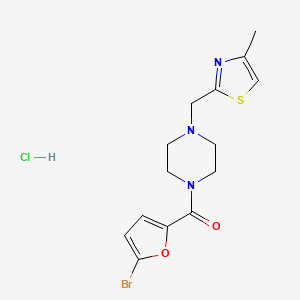
![7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2825020.png)
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)
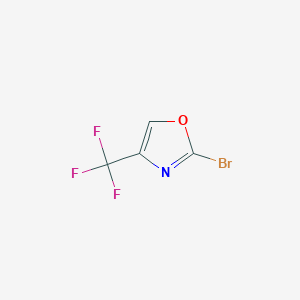


![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
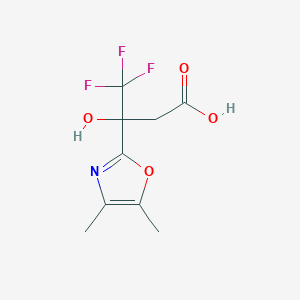
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)
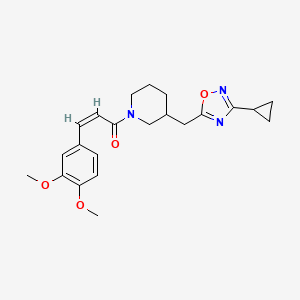
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
